molecular formula C8H8N4S B1521708 5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine CAS No. 1094454-72-4

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine

Cat. No. B1521708
M. Wt: 192.24 g/mol
InChI Key: PQYVQFLKKBYRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine (5-Methylthiophen-2-yl-triazin-3-amine, or 5MTT) is a synthetic compound with a wide range of scientific applications. It is a nitrogen-containing heterocyclic compound with a five-membered ring structure, and is a derivative of 1,2,4-triazine. 5MTT has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and drug development.

Scientific Research Applications

5MTT has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of organic compounds, such as amines, thiophenes, and triazines. It has also been used in the synthesis of other heterocyclic compounds, such as 1,2,4-triazoles and 1,2,4-thiazoles. In addition, 5MTT has been used in the synthesis of biologically active compounds, such as drugs, antibiotics, and agrochemicals.

Mechanism Of Action

5MTT is an organic compound that can act as a nucleophile, meaning it can donate electrons to form a covalent bond with a substrate. This ability makes 5MTT an important reagent in organic synthesis, as it can be used to form covalent bonds with a variety of functional groups. 5MTT can also act as a catalyst, meaning it can speed up the rate of a chemical reaction without being consumed in the reaction.

Biochemical And Physiological Effects

5MTT is not known to have any biochemical or physiological effects in humans or other animals. It is not known to be toxic at normal levels of exposure, and it is not known to interact with any proteins or enzymes. As such, 5MTT is considered to be safe for use in scientific research.

Advantages And Limitations For Lab Experiments

5MTT has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is widely available. In addition, it is relatively stable and not prone to degradation. However, 5MTT is also limited in its applications, as it is not reactive with many functional groups.

Future Directions

Given the wide range of applications for 5MTT, there are a number of potential future directions for research. These include the development of new synthetic methods for the synthesis of 5MTT, the development of new biologically active compounds based on 5MTT, and the development of new catalysts based on 5MTT. Additionally, researchers could explore the potential use of 5MTT in drug delivery systems, as well as its potential use as an imaging agent. Finally, the potential use of 5MTT in materials science applications could be explored, such as its potential use as a corrosion inhibitor.

properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYVQFLKKBYRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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